(E)-N-(2-methoxy-5-nitrophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
Overview
Description
(E)-N-(2-methoxy-5-nitrophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-5-nitrophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide in the presence of a base.
Substitution Reactions: The aromatic rings can be functionalized with methoxy, nitro, and propoxy groups through electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow reactors, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-5-nitrophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo further substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogen or other functional groups.
Scientific Research Applications
Chemistry
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or polymers with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-5-nitrophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide
- (E)-N-(2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide
- (E)-N-(2-methoxy-5-nitrophenyl)-3-phenylprop-2-enamide
Uniqueness
The unique combination of methoxy, nitro, and propoxy groups in (E)-N-(2-methoxy-5-nitrophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide may confer distinct chemical reactivity and biological activity compared to similar compounds. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(E)-N-(2-methoxy-5-nitrophenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-4-11-28-18-8-5-14(12-19(18)27-3)6-10-20(23)21-16-13-15(22(24)25)7-9-17(16)26-2/h5-10,12-13H,4,11H2,1-3H3,(H,21,23)/b10-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOOYHOJMMBSY-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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